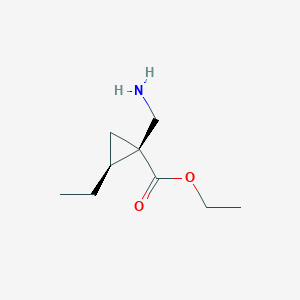![molecular formula C18H26ClN3O B1485979 2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride CAS No. 2206824-87-3](/img/structure/B1485979.png)
2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Overview
Description
2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a complex organic compound, notable for its specific molecular architecture and potential applications in various fields including medicinal chemistry, pharmacology, and industrial chemistry. This compound features a hexahydroimidazo[1,5-a]pyrazine core, which is crucial to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves multiple steps, typically starting from cyclohexylamine and phenylpyruvic acid.
Step 1: : The initial step often involves the formation of an intermediate Schiff base through the condensation of cyclohexylamine with phenylpyruvic acid under acidic conditions.
Step 2: : This intermediate is then subjected to cyclization in the presence of a suitable catalyst, often a metal halide, leading to the formation of the hexahydroimidazo[1,5-a]pyrazine core.
Step 3: : The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large batch reactors. The reaction conditions are optimized for yield and purity, often involving temperature control, solvent choice, and purification steps like recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents, leading to the formation of derivatives with varying oxidation states.
Reduction: : Reduction reactions often yield different hydrides or fully saturated products.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the nitrogen-containing core.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminium hydride or hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitutions and organolithium reagents for nucleophilic substitutions.
Major Products
Depending on the reaction, major products include oxidized derivatives (like ketones or alcohols), reduced products (like alkanes or amines), and substituted products with varying functional groups attached.
Scientific Research Applications
2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has numerous applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Functions as a probe or ligand in studies of molecular interactions.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials with specific properties such as catalysts or polymers.
Mechanism of Action
The mechanism by which 2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride exerts its effects depends on its application:
Molecular Targets: : Often involves binding to specific enzymes or receptors.
Pathways Involved: : Can modulate signaling pathways such as those involving G-protein-coupled receptors or kinase cascades.
Comparison with Similar Compounds
2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can be compared with other compounds having similar core structures:
2-Cyclohexyl-1-phenylimidazole derivatives: : These have similar core structures but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Hexahydropyrazino[1,2-a]pyridine compounds: : These compounds have a different nitrogen arrangement, affecting their stability and binding properties.
List of Similar Compounds
2-Cyclohexyl-1-phenylimidazole
3-Cyclohexyl-1-phenylimidazole
Hexahydropyrazino[1,2-a]pyridine derivatives
Properties
IUPAC Name |
2-cyclohexyl-1-phenyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O.ClH/c22-18-20-12-11-19-13-16(20)17(14-7-3-1-4-8-14)21(18)15-9-5-2-6-10-15;/h1,3-4,7-8,15-17,19H,2,5-6,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPVGRYWIOUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C3CNCCN3C2=O)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Methyl(methylsulfonyl)amino]ethanesulfonyl chloride](/img/structure/B1485900.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole](/img/structure/B1485901.png)
![1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485904.png)



![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1485912.png)
![2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1485913.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)
![1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485915.png)

